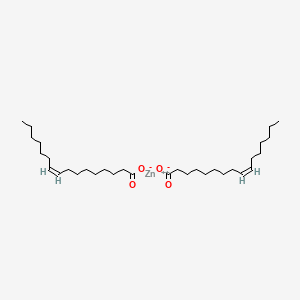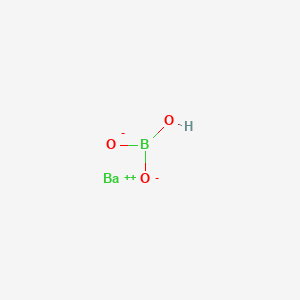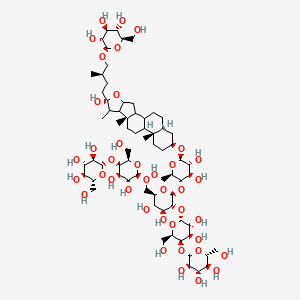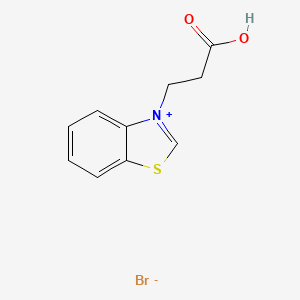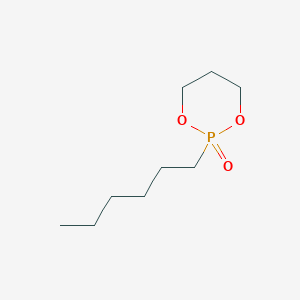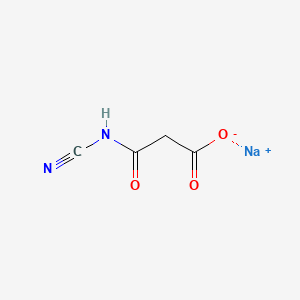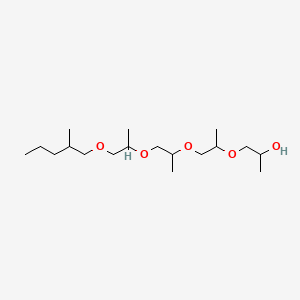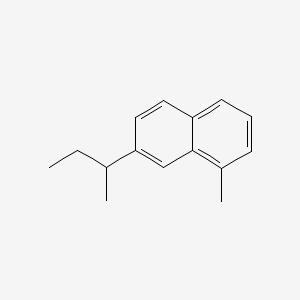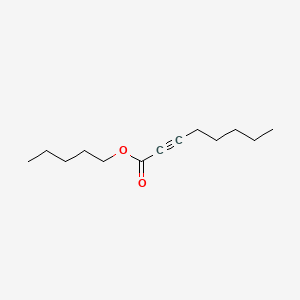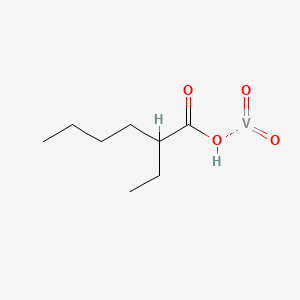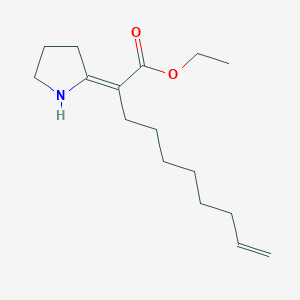
9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester is a chemical compound with the molecular formula C15H25NO2 It is characterized by the presence of a pyrrolidinylidene group attached to a decenoic acid ester
Preparation Methods
The synthesis of 9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester typically involves the reaction of 9-decenoic acid with pyrrolidine under specific conditions. The esterification process is carried out using ethyl alcohol in the presence of an acid catalyst. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidinylidene group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The pyrrolidinylidene group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds to 9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester include:
- 11-Dodecenoic acid, 2-(5-methyl-2-pyrrolidinylidene)-, ethyl ester
- 6-Heptenoic acid, 2-(5-octyl-2-pyrrolidinylidene)-, ethyl ester
- Dodecanoic acid, 2-(6-methyl-2-piperidinylidene)-, ethyl ester These compounds share structural similarities but differ in the length of the carbon chain or the nature of the substituent groups. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
118268-53-4 |
|---|---|
Molecular Formula |
C16H27NO2 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
ethyl (2E)-2-pyrrolidin-2-ylidenedec-9-enoate |
InChI |
InChI=1S/C16H27NO2/c1-3-5-6-7-8-9-11-14(16(18)19-4-2)15-12-10-13-17-15/h3,17H,1,4-13H2,2H3/b15-14+ |
InChI Key |
KMZNOOZLEIKTBY-CCEZHUSRSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCCN1)/CCCCCCC=C |
Canonical SMILES |
CCOC(=O)C(=C1CCCN1)CCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


